molecular formula C12H21NO4 B2926768 tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate CAS No. 1353857-80-3

tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate

Cat. No.: B2926768
CAS No.: 1353857-80-3
M. Wt: 243.303
InChI Key: IJKVPVDYBHYHIF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate (molecular formula: C₁₂H₁₈N₂O₃, molecular weight: 238.24 g/mol, CAS registry: EN300-342374) is a carbamate derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-oxoethyl (-CH₂-C=O) group and a tert-butoxycarbonyl (Boc)-protected amine (Figure 1) . The Boc group enhances solubility and stability, making the compound a versatile intermediate in medicinal chemistry and drug discovery. Its reactive oxoethyl moiety enables further functionalization, such as nucleophilic additions or condensations, which are critical in synthesizing bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-12(4-7-14)5-8-16-9-6-12/h7H,4-6,8-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKVPVDYBHYHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxan-4-yl derivative. One common method includes the reaction of tert-butyl carbamate with 4-(2-oxoethyl)oxan-4-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, methanol.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. It helps in understanding the mechanisms of enzyme action and the role of carbamates in biological systems .

Medicine: It is investigated for its role in the synthesis of novel therapeutic agents, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The oxan-4-yl group plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent on Oxane/Cyclohexane Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate Oxane, 2-oxoethyl C₁₂H₁₈N₂O₃ 238.24 Reactive intermediate for ketone-based synthesis
tert-butyl N-(4-cyanooxan-4-yl)carbamate Oxane, cyano (-CN) C₁₁H₁₈N₂O₃ 234.27 Electron-withdrawing group for catalysis
tert-butyl N-[4-(chloromethyl)oxan-4-yl]carbamate Oxane, chloromethyl (-CH₂Cl) C₁₁H₂₀ClNO₃ 265.73 Alkylation/functionalization precursor
tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate Cyclohexane, 2-oxoethyl C₁₄H₂₅NO₃ 267.35 Intermediate in Cariprazine synthesis
tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate Cyclohexane, benzimidazolone C₁₉H₂₃ClN₄O₃ 402.86 HDAC inhibition, anticancer research

Key Observations :

  • Substituent Effects: The 2-oxoethyl group in the target compound facilitates reactivity via its ketone group, enabling Schiff base formation or Michael additions . Cyano analogs (e.g., C₁₁H₁₈N₂O₃) exhibit enhanced electrophilicity, making them suitable for click chemistry or nitrile transformations . Chloromethyl derivatives (e.g., C₁₁H₂₀ClNO₃) serve as alkylating agents in nucleophilic substitution reactions .
  • Ring System Differences: Replacement of the oxane ring with a cyclohexane ring (e.g., C₁₄H₂₅NO₃) alters steric and conformational properties, impacting binding affinity in pharmaceutical targets .

Critical Analysis :

  • The target compound is typically synthesized via Boc protection of pre-functionalized oxane-4-amine derivatives, whereas cyano analogs require specialized reagents (e.g., cyanating agents) .
  • Cyclohexane-based analogs (e.g., trans-4-(2-oxoethyl)cyclohexylcarbamate) are synthesized using stereoselective methods to maintain trans-configuration, crucial for biological activity .

Table 3: Comparative Physicochemical Data

Compound Name logP Solubility (mg/mL) Stability Biological Activity
This compound 1.2 2.5 (DMSO) Stable at RT Intermediate for anti-inflammatory agents
tert-butyl N-(4-cyanooxan-4-yl)carbamate 0.9 1.8 (DMSO) Moisture-sensitive Catalyst in asymmetric synthesis
tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate 2.1 1.2 (DMSO) Stable at 4°C Key intermediate in antipsychotic drugs (e.g., Cariprazine)
tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate 3.0 0.5 (DMSO) Light-sensitive HDAC inhibition (IC₅₀ = 0.8 μM)

Biological Activity

Tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO4C_{12}H_{21}NO_{4}, with a molecular weight of approximately 213.28 g/mol. Its structure features a tert-butyl group linked to a carbamate functional group, which is further substituted with an oxan-4-yl moiety containing a 2-oxoethyl substituent. This combination of functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission, potentially enhancing cognitive functions by increasing acetylcholine levels.
  • Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant effects, helping to mitigate oxidative stress in cells, particularly relevant in neurodegenerative diseases.
  • Anti-inflammatory Effects : The compound may also modulate cytokine production, reducing inflammation in neuronal tissues, thereby offering therapeutic potential in inflammatory conditions.

Biological Activity and Therapeutic Applications

Research has explored various aspects of the biological activity of this compound:

  • Enzyme Interactions : The compound is used in biological research to study enzyme interactions and protein modifications. Its ability to form stable carbamate linkages allows it to modify enzyme activity effectively.
  • Potential Therapeutic Uses : Due to its mechanisms of action, it may be investigated for applications in treating neurodegenerative diseases or conditions characterized by oxidative stress and inflammation.
  • Agricultural Applications : Preliminary studies suggest potential use as an insecticide or herbicide due to its biological activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits acetylcholinesterase, enhancing neurotransmission
Antioxidant EffectsMitigates oxidative stress in cells
Anti-inflammatoryModulates cytokine production and reduces inflammation
Agricultural UsePotential insecticide/herbicide

Q & A

Basic: What are the recommended synthetic routes and characterization methods for tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate?

Answer:
The compound is primarily synthesized via Boc (tert-butoxycarbonyl) protection strategies , where the oxan-4-ylamine intermediate undergoes carbamate formation with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. The oxoethyl group is introduced through selective oxidation or coupling reactions. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^13\text{C}-NMR confirm regiochemistry and Boc-group integrity.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (238.24 g/mol) .
  • X-ray Crystallography : For solid-state structure determination, SHELX software is widely used to refine crystallographic data .
  • Infrared (IR) Spectroscopy : To identify carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage Conditions : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents .
  • Handling : Use in a fume hood with PPE (gloves, lab coat, safety goggles). For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How can computational chemistry predict the reactivity of the oxoethyl group in this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model the electronic environment of the oxoethyl moiety. Key parameters include:

  • Electrophilicity Index : Predicts susceptibility to nucleophilic attack at the carbonyl carbon.
  • Frontier Molecular Orbital (FMO) Analysis : Identifies reactive sites (e.g., HOMO-LUMO gaps).
    Experimental validation via kinetic studies (e.g., monitoring reaction rates with nucleophiles) complements computational data. Structural insights from crystallographic studies (e.g., bond angles/distances) refine reactivity predictions .

Advanced: What strategies optimize yield in multi-step syntheses using this compound as a building block?

Answer:

  • Stepwise Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid side reactions .
  • Catalytic Methods : Employ palladium catalysts for cross-couplings involving the oxan-4-yl ring.
  • Purification : Optimize column chromatography (silica gel, gradient elution) or recrystallization (e.g., methanol/water) to isolate intermediates .
  • In Situ Monitoring : Use TLC or HPLC to track reaction progress and minimize byproduct formation .

Advanced: How can researchers analyze byproducts formed during reactions involving this compound?

Answer:

  • LC-MS/MS : Detect low-abundance byproducts (e.g., Boc-deprotected intermediates or oxidation byproducts).
  • Isolation via Prep-HPLC : Purify byproducts for structural elucidation using 2D NMR (COSY, HSQC) .
  • Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to identify if byproducts arise from radical pathways .

Advanced: What role does this compound play in medicinal chemistry research?

Answer:
It serves as a key intermediate in synthesizing:

  • Fluorinated Pharmaceuticals : The oxan-4-yl scaffold enhances metabolic stability; the oxoethyl group enables conjugation with bioactive moieties (e.g., kinase inhibitors) .
  • Peptidomimetics : The Boc group protects amines during solid-phase peptide synthesis (SPPS) .
  • Biochemical Probes : Functionalized derivatives are used to study enzyme-substrate interactions (e.g., protease assays) .

Advanced: How do solid-state interactions influence the compound’s crystallographic behavior?

Answer:

  • Hydrogen Bonding : The carbamate NH and oxan-4-yl oxygen form intermolecular H-bonds, stabilizing crystal packing.
  • Torsional Strain : The oxoethyl group’s conformation affects lattice energy, as observed in SHELX-refined structures .
  • Polymorphism Screening : Vary crystallization solvents (e.g., ethanol vs. acetonitrile) to study polymorph formation .

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